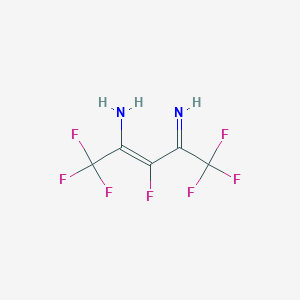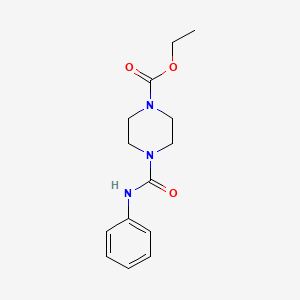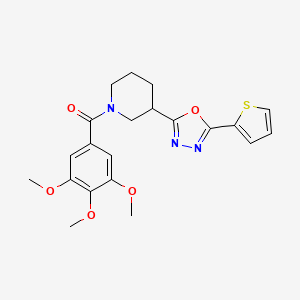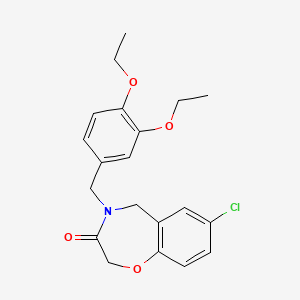
2-Amino-4-iminoheptafluoropent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-iminoheptafluoropent-2-ene is a complex organic compound that contains a variety of elements including carbon, hydrogen, nitrogen, and fluorine . It has a CAS Number of 77953-70-9 and a molecular weight of 224.08 .
Synthesis Analysis
The synthesis of this compound involves the reaction with CuO, which yields bis(4-imino-1,1,1,3,5,5,5-heptafluoropent-2-ene-2-aminato)copper(ii) in approximately 90% yield .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structures : 2-Amino-4-iminoheptafluoropent-2-ene has been utilized in the synthesis of chelate heptafluoroacetylacetonatocopper(II) complexes, demonstrating its potential in complex metal coordination chemistry. X-ray diffraction analysis was employed to study the molecular and crystal structures of these complexes, highlighting the compound's role in advanced materials synthesis (Filyakova et al., 2009).
Chemical Properties and Reactions
- Trifluoromethyl-substituted Heteroolefins : In a study focusing on trifluoromethyl-substituted heteroolefins, derivatives related to this compound were synthesized and their chemical properties, including reactivity and isomerism, were explored using NMR spectroscopy. This research sheds light on the compound's versatile nature and potential applications in chemical synthesis (Haas et al., 1997).
Applications in Luminescence and Catalysis
Intramolecular pi-Stacking and Luminescence : A study on copper(I) diketiminate phenanthroline complexes involving derivatives of this compound revealed unique intramolecular pi-stacking interactions. These interactions were found to have advantageous effects on luminescence intensities, suggesting potential applications in luminescent materials and molecular electronics (Oguadinma et al., 2010).
Lactide Polymerization with Chiral Complexes : Research involving N,N′-Di(S-phenylethyl)-2-amino-4-iminopent-2-ene, a related compound, demonstrated its use in the formation of zinc complexes for catalyzing lactide polymerization. This showcases the compound's potential in polymer chemistry and material science applications (Drouin et al., 2010).
Other Applications
Corrosion Inhibition Studies : Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic conditions. These studies indicate the potential application of the compound in protective coatings and anti-corrosion treatments (Verma et al., 2015).
Polysaccharide Activation : Although not directly involving this compound, studies on 2-iminothiolane's reactivity with hydroxyl groups have led to applications in introducing sulfhydryl groups into polysaccharides. This demonstrates the broader scope of research on imino compounds in biochemistry (Alagón & King, 1980).
Propriétés
IUPAC Name |
(E)-1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2/b3-1+,13-2? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGYANHJLMYBV-YSJZGAJUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)(\C(=N)C(F)(F)F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)


![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)


![N-benzyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952019.png)

![N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952023.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2952025.png)

![2-((2,4-Difluorophenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)
